Cas no 23766-82-7 (1H-Pyrazino[1,2-a]quinoline,2,3,4,4a,5,6-hexahydro-3-(2-phenylethyl)-, hydrochloride (1:1))

1H-Pyrazino[1,2-a]quinoline,2,3,4,4a,5,6-hexahydro-3-(2-phenylethyl)-, hydrochloride (1:1) structure
23766-82-7 structure
Product Name:1H-Pyrazino[1,2-a]quinoline,2,3,4,4a,5,6-hexahydro-3-(2-phenylethyl)-, hydrochloride (1:1)
Numero CAS:23766-82-7
MF:C20H25ClN2
MW:328.878904104233
CID:266968
PubChem ID:90973
Update Time:2025-04-19

1H-Pyrazino[1,2-a]quinoline,2,3,4,4a,5,6-hexahydro-3-(2-phenylethyl)-, hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrazino[1,2-a]quinoline,2,3,4,4a,5,6-hexahydro-3-(2-phenylethyl)-, hydrochloride (1:1)
    • 3-(2-phenylethyl)-1,2,4,4a,5,6-hexahydropyrazino[1,2-a]quinoline,hydrochloride
    • 1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-phenethyl-, monohydrochloride (8CI)
    • 1H-Pyrazino[1,2-a]quinoline, 2,3,4,4a,5,6-hexahydro-3-phenethyl-, monohydrochloride
    • 3-(2-Phenylethyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline hydrochloride (1:1)
    • NSC 129234
    • 3-Phenethyl-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline hydrochloride
    • NSC-129234
    • 23766-82-7
    • 1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-phenethyl-, monohydrochloride
    • 1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-phenethyl-, hydrochloride
    • NSC129234
    • 1H-Pyrazino[1, 2,3,4,4a,5,6-hexahydro-3-phenethyl-, monohydrochloride
    • Inchi: 1S/C20H24N2.ClH/c1-2-6-17(7-3-1)12-13-21-14-15-22-19(16-21)11-10-18-8-4-5-9-20(18)22;/h1-9,19H,10-16H2;1H
    • Chiave InChI: DZXHCZMBTDWPGU-UHFFFAOYSA-N
    • Sorrisi: Cl.N12C3C=CC=CC=3CCC1CN(CCC1C=CC=CC=1)CC2

Proprietà calcolate

  • Massa esatta: 328.17085
  • Massa monoisotopica: 328.171
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 3
  • Complessità: 350
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 6.5Ų

Proprietà sperimentali

  • Punto di ebollizione: 440.5°Cat760mmHg
  • Punto di infiammabilità: 199.5°C
  • Indice di rifrazione: 1.637
  • PSA: 6.48
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd